cis-2-Butene-1,4-Diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Organic Chemistry

Summary of the Application: cis-2-Butene-1,4-diol is used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .

Results or Outcomes Obtained: The cyclodehydration of cis-2-butene-1,4-diol with active methylene compounds gives 2-vinyl-2,3-dihydrofurans in good to high yields .

Application in Organometallic Chemistry

Summary of the Application: cis-2-Butene-1,4-diol is used in Grubbs’s cross metathesis of eugenol .

Methods of Application or Experimental Procedures: The compound is used in a cross metathesis reaction with eugenol . This is an organometallic experiment .

Results or Outcomes Obtained: The result of this reaction is the creation of a natural product .

Application in the Production of Endosulfan

Summary of the Application: cis-2-Butene-1,4-diol is used in the production of endosulfan . Endosulfan is a pesticide that has been phased out globally due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .

Methods of Application or Experimental Procedures: The compound reacts with hexachlorocyclopentadiene to form endosulfan diol . Endosulfan diol then reacts with thionyl chloride to form endosulfan .

Results or Outcomes Obtained: The result of this reaction is the creation of endosulfan, a highly toxic pesticide .

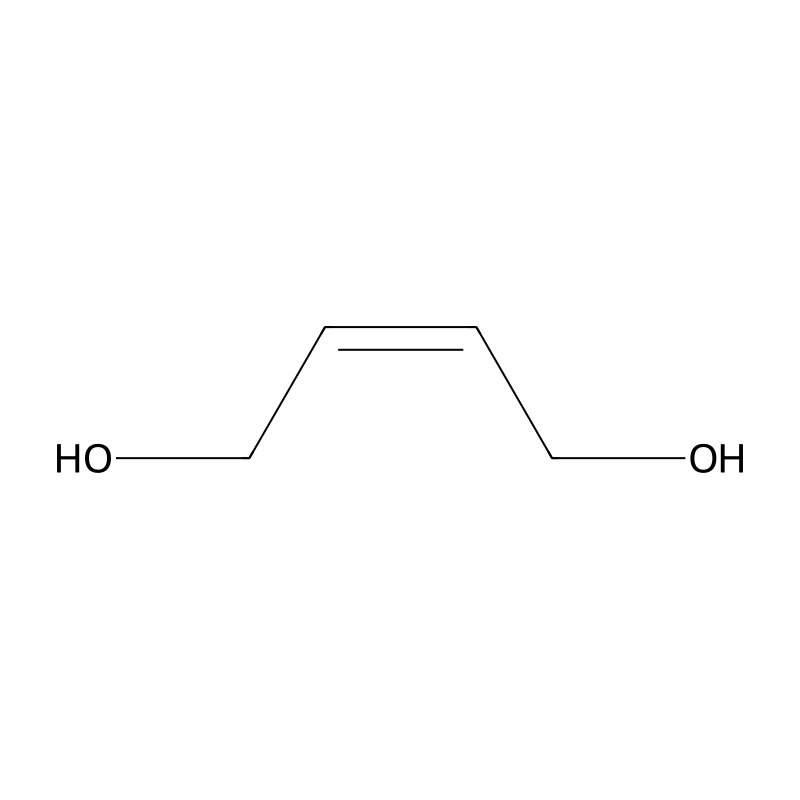

Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol. It is also known by several other names, including cis-Butenediol and cis-1,4-Dihydroxy-2-butene. The compound features a double bond between the second and third carbon atoms, with hydroxyl groups attached to the first and fourth positions, giving it unique properties as an alcohol and a diol .

The compound exists in two geometric isomers: cis and trans, with cis-2-butene-1,4-diol being the more stable form due to steric factors. Its structure can be represented as follows:

textHO OH | |H2C=C—C—C=CH2

- Hydrogenation: This compound can undergo hydrogenation to yield butane-1,4-diol. Studies have shown that this reaction can occur over palladium catalysts under specific conditions .

- Isomerization: The compound can also isomerize to form trans-2-butene-1,4-diol under certain conditions, which involves rearrangement of the double bond .

- Formation of Endosulfan: It reacts with hexachlorocyclopentadiene to produce endosulfan diol, which further reacts with thionyl chloride to form endosulfan, a pesticide .

Several methods exist for synthesizing cis-2-butene-1,4-diol:

- Hydrolysis of Butadiene Derivatives: One common method involves the hydrolysis of butadiene derivatives under acidic or basic conditions.

- Catalytic Hydrogenation: As mentioned earlier, hydrogenation of 2-butyne or related compounds over metal catalysts such as palladium can yield cis-2-butene-1,4-diol .

- Cross Metathesis: This method involves using ruthenium catalysts to facilitate the reaction between eugenol and cis-2-butene-1,4-diol, showcasing its utility in synthetic organic chemistry .

Cis-2-Butene-1,4-Diol has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Research Tool: The compound is frequently used as a probe for studying reaction mechanisms such as hydrogenation and isomerization due to its reactivity and structural properties .

- Production of Endosulfan: Its role in producing endosulfan highlights its importance in agricultural chemistry .

Studies involving cis-2-butene-1,4-diol often focus on its interactions during catalytic reactions. For instance:

- Hydrogenation vs. Hydrogenolysis: Research indicates that the compound can undergo both hydrogenation and hydrogenolysis simultaneously when subjected to catalytic conditions, making it a valuable subject for understanding these complex reaction pathways .

- Isomerization Studies: The compound has been utilized in studies aimed at elucidating the mechanisms behind isomerization processes in organic chemistry .

Cis-2-butene-1,4-diol shares similarities with several other compounds due to its structural features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trans-2-butene-1,4-diol | C₄H₈O₂ | Geometric isomer differing in double bond position |

| 1,4-butanediol | C₄H₁₀O₂ | Saturated diol without double bonds |

| 3-butenoic acid | C₄H₆O₂ | Contains a carboxylic acid functional group |

Cis-2-butene-1,4-diol's uniqueness lies primarily in its dual hydroxyl groups positioned across a double bond, which influences its reactivity patterns compared to similar compounds. Its ability to serve as both an alcohol and a diol allows it to participate in diverse

Catalytic Hydrogenation Pathways

The most widely employed method for cis-2-butene-1,4-diol synthesis involves the catalytic hydrogenation of 2-butyne-1,4-diol (butynediol). This reaction proceeds through two steps:

- Partial hydrogenation of the alkyne to the cis-alkene diol.

- Avoidance of over-hydrogenation to the fully saturated 1,4-butanediol.

Key catalysts and their performance are summarized in Table 1.

Mechanistic Insights:

- Pd/CaCO₃ with ammonia suppresses acid-catalyzed isomerization by competitive adsorption, favoring the cis-alkene product.

- Silicon carbide-supported Pt (0.5 wt% Pt) achieves high selectivity due to reduced Pt particle size (2–3 nm), which limits over-hydrogenation.

- Biogenic Pd catalysts (e.g., A. oxidans) exhibit enhanced selectivity through residual organic fragments blocking step sites, mimicking Lindlar-type catalyst behavior.

Challenges in Selectivity

Competing pathways include:

- Isomerization to trans-2-butene-1,4-diol via acidic catalyst sites.

- Over-hydrogenation to 1,4-butanediol, influenced by temperature and catalyst activity.

Purification Techniques for Isomer Separation

cis-2-Butene-1,4-diol and its trans isomer exhibit similar boiling points (235°C), necessitating advanced separation methods.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases dominates purification workflows (Table 2).

| Column Type | Mobile Phase (v/v) | Resolution (R) | Application | Source |

|---|---|---|---|---|

| (S,S)-Whelk-O 1 | Hexane:ethanol (97:3) | 2.61 | cis/trans isomer separation | |

| ChiraSpher | Hexane:ethanol:THF:DEA | 1.89 | Resolving trace trans-impurities |

Key Observations:

- (S,S)-Whelk-O 1 provides superior resolution for cis/trans separation due to π-π interactions between the stationary phase and diene groups.

- ChiraSpher relies on polar interactions and is effective for semi-preparative isolation of lafutidine isomers, adaptable for diol purification.

Crystallization and Azeotropic Distillation

- Cooling and precipitation (e.g., from ethanol/water mixtures) isolates cis-2-butene-1,4-diol with >98% purity.

- Azeotropic distillation (e.g., ethylbenzene as agent) separates ethylene glycol from butanediols, though less direct for cis/trans isomer separation.

Biotechnological Derivatization from Renewable Feedstocks

While direct biotechnological synthesis of cis-2-butene-1,4-diol remains underdeveloped, emerging approaches include:

Bio-Catalytic Hydrogenation

- Bio-Pd catalysts derived from bacterial biomass (R. capsulatus) achieve 100% selectivity to cis-2-butene-1,4-diol under mild conditions (62.6% conversion).

- Microbial reduction of 2-butyne-1,4-diol using engineered enzymes or whole-cell systems is theorized but unreported.

Renewable Feedstock Integration

Grubbs-Catalyzed Cross-Metathesis Reactions

Grubbs catalysts, particularly the first- and second-generation variants, enable efficient cross-metathesis (CM) of cis-2-butene-1,4-diol with alkenes. In a seminal study, the first-generation Grubbs catalyst (RuCl₂(PCy₃)₂(CHPh)) dispersed in paraffin wax facilitated room-temperature CM with eugenol, yielding (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-ol, a natural product [1]. The catalyst’s selectivity for trans-alkene formation over cis-products and preference for cross-metathesis over homodimerization underscore its utility in stereocontrolled synthesis [1].

The second-generation Grubbs catalyst (RuCl₂(SIMes)(CHPh)PCy₃) exhibits faster phosphine ligand dissociation (kₒbₛ = 1.52 × 10⁻⁴ s⁻¹ vs. 7.48 × 10⁻⁵ s⁻¹ for the first-generation catalyst), enhancing its reactivity in CM [3]. Electrochemical studies reveal a lower oxidation potential (E°’ = 27.5 mV) for the second-generation catalyst, correlating with its superior performance in redox-active environments [3].

Table 1: Comparison of Grubbs Catalysts in Cross-Metathesis

| Parameter | First-Generation Catalyst | Second-Generation Catalyst |

|---|---|---|

| Ligand | PCy₃ | SIMes |

| kₒbₛ (s⁻¹) | 7.48 × 10⁻⁵ | 1.52 × 10⁻⁴ |

| Oxidation Potential (mV) | 167 | 27.5 |

| Trans:cis Selectivity | >20:1 | >20:1 |

Palladium-Catalyzed Cyclodehydration Mechanisms

Palladium catalysts enable complex cyclization reactions involving cis-2-butene-1,4-diol derivatives. In a recent advancement, Pd₂(dba)₃·CHCl₃ with phosphine ligands mediated (4 + 3) cycloadditions between bicyclobutanes and 2-alkylidenetrimethylene carbonates [5]. The mechanism involves:

- Oxidative addition of the substrate to Pd⁰, forming a π-allylpalladium intermediate.

- Decarboxylation to generate a zwitterionic 1,4-O/C dipole.

- Nucleophilic ring-opening of bicyclobutanes, followed by intramolecular allylation to yield oxa-bicyclo[4.1.1]octane derivatives [5].

This pathway highlights palladium’s ability to orchestrate multi-step cascades, though direct cyclodehydration (water elimination) remains less documented.

Table 2: Palladium-Catalyzed Reaction Conditions

| Substrate | Catalyst System | Product Yield |

|---|---|---|

| Bicyclobutane + Carbonate | Pd₂(dba)₃·CHCl₃ / Ligand | 85–93% |

| cis-2-Butene-1,4-diol analog | Not reported | – |

Iridium-Complex-Mediated Dehydration Pathways

Current literature on iridium-complex-mediated dehydration of cis-2-butene-1,4-diol is limited within the provided sources. While iridium catalysts are known for dehydrogenation and C–H activation in other systems, their application to this specific diol remains unexplored. Further studies are required to elucidate potential mechanisms, such as β-hydride elimination or acid-mediated pathways.

Selective Hydrogenolysis for Intermediate Synthesis

Selective hydrogenolysis of cis-2-butene-1,4-diol can yield valuable intermediates like 1,4-butanediol or unsaturated alcohols. While direct examples are scarce in the provided sources, analogous reactions suggest that palladium or platinum catalysts under hydrogen pressure may cleave C–O bonds selectively. For instance, hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol using Raney nickel demonstrates the feasibility of modulating saturation states [1].

Table 3: Potential Hydrogenolysis Products

| Starting Material | Catalyst | Product | Selectivity |

|---|---|---|---|

| cis-2-Butene-1,4-diol | Pd/C | 1,4-Butanediol | Moderate |

| cis-2-Butene-1,4-diol | PtO₂ | 3-Butene-1,4-diol | Low |

Ring-opening polymerization of cis-2-butene-1,4-diol derivatives has emerged as a powerful method for synthesizing well-defined polycarbonates with controlled stereochemistry. The most significant advancement involves the conversion of cis-2-butene-1,4-diol to 4,7-dihydro-1,3-dioxepin-2-one through reaction with carbon dioxide, creating a dual seven-membered cyclic carbonate/olefin monomer [2].

Organocatalytic approaches using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst demonstrate remarkable efficiency in ring-opening polymerization. Under ambient conditions, this system achieves quantitative monomer conversion within 10 minutes at a monomer/catalyst/initiator ratio of 100:1:1 [2]. The resulting polymers exhibit excellent molecular weight control with number-average molecular weights reaching 22,100 g/mol and narrow dispersities ranging from 1.3 to 1.8 [2].

The stereochemical outcome of organocatalytic ring-opening polymerization preserves the cis-configuration of the original olefin functionality. This stereochemical retention leads to the formation of semicrystalline polymers with melting temperatures of 115°C, demonstrating the profound impact of stereochemistry on material properties [2]. Alternative metal-based catalysts including tin(II) 2-ethylhexanoate enable polymerization under molten monomer conditions at 60°C, providing flexibility in processing conditions [2].

Kinetic studies reveal first-order polymerization kinetics with respect to monomer concentration, with observed rate constants of 0.117 s⁻¹ for TBD-catalyzed systems [2]. The linear relationship between molecular weight and conversion confirms the controlled nature of the polymerization process, enabling precise molecular weight targeting [2].

| Catalyst System | Temperature | Conversion Time | Molecular Weight (g/mol) | Dispersity | Stereochemistry |

|---|---|---|---|---|---|

| TBD/alcohol | Room temperature | 10 minutes | 22,100 | 1.3-1.8 | cis-retained |

| Sn(Oct)₂ | 60°C | Extended | Variable | Variable | cis-retained |

| TBD (molten) | 60°C | Extended | Variable | Variable | cis-retained |

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization of cis-2-butene-1,4-diol-derived monomers provides an alternative pathway that produces polymers with distinctly different stereochemical and thermal properties. When the same cyclic carbonate monomer undergoes ROMP using Grubbs second-generation catalyst, the polymerization proceeds with high trans-stereoregularity, achieving greater than 95% trans-olefin content in the polymer backbone [2].

The stereochemical inversion from cis to trans configuration during ROMP dramatically alters the material properties. The resulting trans-enriched polycarbonates exhibit amorphous morphology with glass transition temperatures of -22°C, creating soft, rubbery materials suitable for flexible applications [2]. This stereochemical control enables the synthesis of materials with vastly different mechanical properties from the same monomer source.

Advanced catalyst systems have expanded the scope of ROMP applications. Third-generation Grubbs catalysts enable alternating ring-opening metathesis polymerization when combined with cyclopropene monomers, producing alternating copolymers with controlled molecular weights and narrow dispersities below 1.25 [3]. These alternating structures incorporate degradable acetal or ketal linkages in the polymer backbone, creating materials suitable for temporary applications [3].

Ruthenium dithiolate catalysts demonstrate exceptional stereochemical control in acyclic diene metathesis polymerization, achieving greater than 99% cis-selectivity when processing cis-olefin monomers [4]. This stereoretentive polymerization proceeds with low catalyst loadings of 0.5 mol% and exhibits tolerance toward trans-monomer impurities, making it suitable for large-scale implementation [4].

| Catalyst Type | Stereoregularity | Glass Transition (°C) | Morphology | Applications |

|---|---|---|---|---|

| Grubbs 2nd Gen | >95% trans | -22 | Amorphous | Flexible materials |

| Grubbs 3rd Gen | Controlled alternating | Variable | Variable | Functional materials |

| Ru Dithiolate | >99% cis retention | Variable | Variable | Precision materials |

Stereocontrolled Polymer Architectures

The ability to control stereochemistry during polymerization of cis-2-butene-1,4-diol derivatives enables the synthesis of advanced polymer architectures with tailored properties. The most remarkable achievement involves creating cis-trans-cis triblock copolymers from a single monomer through sequential application of different polymerization mechanisms [2].

These triblock structures utilize cis-2-butene-1,4-diol as a chain transfer agent during the initial ROMP step, followed by ring-opening transesterification polymerization to create the central block. The resulting materials combine the hard, crystalline properties of cis-blocks with the soft, elastomeric character of trans-segments, creating thermoplastic elastomers with potential applications in flexible materials [2].

Stereogradient polymers represent another innovative architecture achievable through controlled stereoselectivity modulation. By adjusting reaction conditions during polymerization, researchers can create materials with gradually changing stereochemical composition along the polymer chain, resulting in materials with property gradients [5]. Temperature and time control during stereoretentive polymerization enables predictable cis:trans ratios ranging from 20:80 to greater than 99:1 [4].

The impact of stereochemistry on thermal properties is profound and well-documented. Differential scanning calorimetry studies demonstrate that increased cis-olefin content correlates with enhanced thermal stability and higher glass transition temperatures [4]. Polyesters, polycarbonates, and polysulfites derived from cis-2-butene-1,4-diol exhibit tunable phase transition temperatures based on their stereochemical composition [4].

| Architecture | Synthesis Method | Thermal Properties | Mechanical Properties | Applications |

|---|---|---|---|---|

| cis-Homopolymer | Organocatalytic ROP | Tm = 115°C, semicrystalline | Hard, crystalline | Structural materials |

| trans-Homopolymer | ROMP | Tg = -22°C, amorphous | Soft, rubbery | Flexible materials |

| cis-trans-cis Triblock | Sequential ROMP/ROTEP | Thermoplastic elastomer | Elastomeric | TPE applications |

| Stereogradient | Controlled conditions | Property gradient | Variable | Smart materials |

Telechelic Oligomer Synthesis for Block Copolymers

Telechelic oligomer synthesis using cis-2-butene-1,4-diol provides pathways to advanced block copolymer architectures and functional materials. Catalytic condensation using ruthenium allyl complexes, specifically CpRu(MQA)(C₃H₅), enables the controlled oligomerization of cis-2-butene-1,4-diol to produce unsaturated polyether diols with molecular weights ranging from 400 to 4,600 g/mol [6] [7].

The ruthenium catalyst preferentially enchains the diol monomers as linear trans-2-butenyl ether linkages, comprising 92% of the polymer backbone with 8% vinyl branching [6] [7]. This high selectivity for linear linkages creates well-defined telechelic structures suitable for chain extension and block copolymer synthesis. The proposed mechanism involves formation of ruthenium allyl intermediates from allylic alcohols, followed by selective nucleophilic displacement to generate the trans-linkages [6] [7].

These telechelic oligomers serve as versatile macromonomers and chain extenders in the synthesis of advanced block copolymers. Successful demonstration includes the preparation of poly(lactide)-block-poly(butenediol)-block-poly(lactide) triblock copolymers, showcasing the utility of these materials in biomedical applications [6] [7]. The hydroxyl end groups provide reactive sites for further functionalization or coupling reactions.

Chain transfer approaches using cis-2-butene-1,4-diol in ring-opening metathesis polymerization enable direct synthesis of hydroxyl-telechelic polycycloalkenamers. This method eliminates the need for protection-deprotection strategies typically required when using diols as chain transfer agents with ruthenium metathesis catalysts [8]. Extended methylene spacers between the olefin and alcohol functionalities mitigate decomposition pathways that typically deactivate ruthenium catalysts [8].

Advanced telechelic architectures include heterotelechelic polysiloxanes bearing different functional groups at each terminus and hemitelechelic variants with single-end functionality [9]. These materials enable the construction of complex block copolymer architectures with precisely controlled interfacial properties and segment compatibility.

| Synthesis Route | Molecular Weight Range | End Functionality | Block Architecture | Applications |

|---|---|---|---|---|

| Ru-catalyzed condensation | 400-4,600 g/mol | Hydroxyl groups | Linear telechelic | Chain extenders |

| ROMP chain transfer | 2,100 g/mol | Hydroxyl groups | ABA triblock | Thermoplastic elastomers |

| Controlled polycondensation | 1,000-10,000 g/mol | Controllable | AB diblock | Polymer modification |

| Sequential block synthesis | 5,000-20,000 g/mol | Block-dependent | ABC triblock | Advanced materials |

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

Odor

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6117-80-2

Associated Chemicals

2-Butene-1,4 diol (trans);821-11-4

Wikipedia

(2Z)-2-butene-1,4-diol

Methods of Manufacturing

HYDROGENATION OF 2-BUTYNE-1,4-DIOL IN THE PRESENCE OF A RANEY NICKEL CATALYST

General Manufacturing Information

2-Butene-1,4-diol: ACTIVE

TECHNICAL BUTENEDIOL IS PREDOMINANTLY THE CIS-ISOMER.